4-Chloro-N-pentyl-1,3-thiazol-2-amine
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Overview
Description
4-Chloro-N-pentyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the fourth position and a pentyl group attached to the nitrogen atom at the second position of the thiazole ring. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-pentyl-1,3-thiazol-2-amine typically involves the reaction of 4-chloro-2-aminothiazole with pentylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-pentyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Formation of substituted thiazoles with various functional groups.
Oxidation Reactions: Formation of thiazole sulfoxides or sulfones.
Reduction Reactions: Formation of dihydrothiazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-N-pentyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins involved in essential cellular processes, such as DNA replication, protein synthesis, and cell division.
Pathways Involved: By binding to these targets, the compound can inhibit the activity of key enzymes, leading to the disruption of metabolic pathways and ultimately causing cell death.
Comparison with Similar Compounds
4-Chloro-N-pentyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives to highlight its uniqueness:
Properties
Molecular Formula |
C8H13ClN2S |
---|---|
Molecular Weight |
204.72 g/mol |
IUPAC Name |
4-chloro-N-pentyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H13ClN2S/c1-2-3-4-5-10-8-11-7(9)6-12-8/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
CTWDICYISRAACH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC(=CS1)Cl |
Origin of Product |
United States |
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